6-(Trifluoromethyl)pyridazin-4-amine 6-(Trifluoromethyl)pyridazin-4-amine
Brand Name: Vulcanchem
CAS No.: 1896941-42-6
VCID: VC8425653
InChI: InChI=1S/C5H4F3N3/c6-5(7,8)4-1-3(9)2-10-11-4/h1-2H,(H2,9,11)
SMILES: C1=C(C=NN=C1C(F)(F)F)N
Molecular Formula: C5H4F3N3
Molecular Weight: 163.10 g/mol

6-(Trifluoromethyl)pyridazin-4-amine

CAS No.: 1896941-42-6

Cat. No.: VC8425653

Molecular Formula: C5H4F3N3

Molecular Weight: 163.10 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)pyridazin-4-amine - 1896941-42-6

Specification

CAS No. 1896941-42-6
Molecular Formula C5H4F3N3
Molecular Weight 163.10 g/mol
IUPAC Name 6-(trifluoromethyl)pyridazin-4-amine
Standard InChI InChI=1S/C5H4F3N3/c6-5(7,8)4-1-3(9)2-10-11-4/h1-2H,(H2,9,11)
Standard InChI Key FDJKHWNCXLUKTP-UHFFFAOYSA-N
SMILES C1=C(C=NN=C1C(F)(F)F)N
Canonical SMILES C1=C(C=NN=C1C(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-(Trifluoromethyl)pyrimidin-4-amine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, while the amine (-NH₂) at position 4 contributes to hydrogen-bonding potential. This combination enhances the molecule’s stability and reactivity in nucleophilic substitution reactions .

Physicochemical Data

Key properties of 6-(Trifluoromethyl)pyrimidin-4-amine are summarized below:

PropertyValue
Molecular FormulaC₅H₄F₃N₃
Molecular Weight163.101 g/mol
Density1.5±0.1 g/cm³
Boiling Point231.9±40.0°C at 760 mmHg
Flash Point94.1±27.3°C
Melting PointNot Available

The compound’s low flash point necessitates careful handling to prevent combustion .

Synthetic Methodologies

Amination of Halogenated Precursors

A patent-pending method for synthesizing 2-amino-4-(trifluoromethyl)pyridine (a structural analog) involves reacting a halogenated precursor with ammonia in the presence of hydrophilic ethers, followed by dehalogenation . Although this process targets pyridine derivatives, analogous strategies may apply to pyrimidines. Key reaction parameters include:

  • Temperature: 130–160°C (optimal range)

  • Time: 4–7 hours

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation .

For example, a 71.4% yield was achieved using 5% Pd/C under 1.6 MPa hydrogen pressure at 100°C .

Applications in Drug Discovery

Kinase Inhibitors

Fluorinated pyrimidines are critical in designing kinase inhibitors due to their ability to modulate enzyme binding pockets. For instance, 4-(difluoromethyl)pyridin-2-amine, a structural relative, serves as a key intermediate in mTOR and PI3K inhibitors such as PQR620 and PQR530 . These compounds exploit fluorine’s electronegativity to enhance target affinity and metabolic stability .

Agrochemical Uses

The trifluoromethyl group improves lipophilicity and resistance to oxidative degradation, making 6-(trifluoromethyl)pyrimidin-4-amine a candidate for herbicides and fungicides.

Recent Advances and Future Directions

Scalable Synthesis

Innovative protocols, such as the two-pot procedure for 4-(difluoromethyl)pyridin-2-amine, highlight trends toward minimizing hazardous reagents and improving atom economy . Adapting these methods to 6-(trifluoromethyl)pyrimidin-4-amine could enhance its industrial production.

Computational Modeling

Density functional theory (DFT) studies are underway to predict reaction pathways and optimize substituent placement for target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator